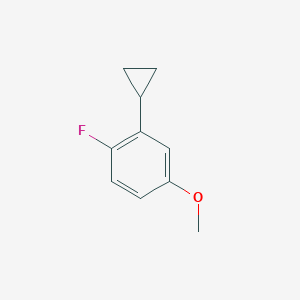
2-Cyclopropyl-1-fluoro-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1-fluoro-4-methoxybenzene is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to the third carbon of the benzene ring and a fluorine atom attached to the fourth carbon, with a methoxy group (-OCH3) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-fluoro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide, 4-fluoroanisole, and appropriate catalysts.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Cyclopropyl-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form cyclopropyl-4-fluorophenol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
科学的研究の応用
2-Cyclopropyl-1-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyclopropyl-1-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
4-Fluoroanisole: Lacks the cyclopropyl group, making it less sterically hindered.
3-Cyclopropylphenol: Lacks the fluorine atom, affecting its electronic properties.
4-Methoxycyclopropylbenzene: Lacks the fluorine atom, influencing its reactivity.
Uniqueness
2-Cyclopropyl-1-fluoro-4-methoxybenzene is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
2-cyclopropyl-1-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLIYJKAHWBUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
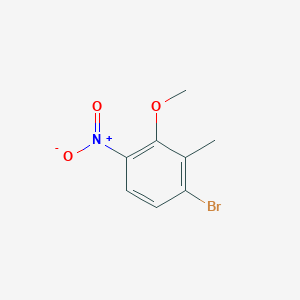
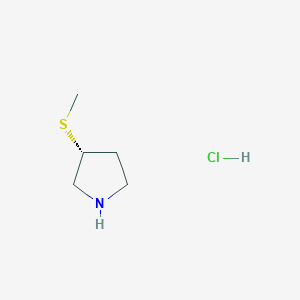
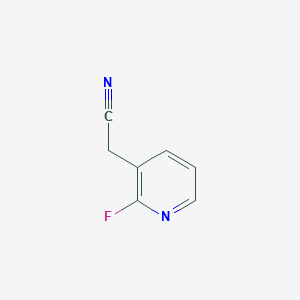
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8202607.png)
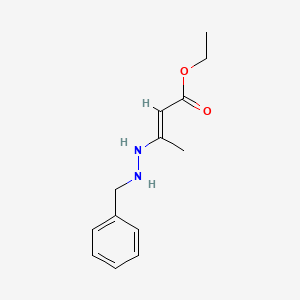
![4-bromo-2-fluoro-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B8202625.png)
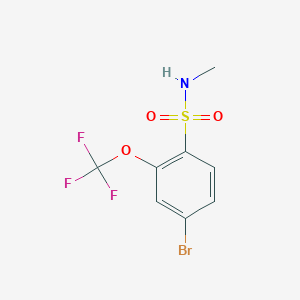
![Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B8202655.png)
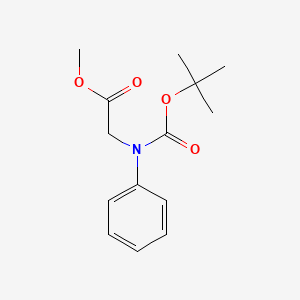
![3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B8202680.png)
![4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine](/img/structure/B8202683.png)
![benzyl N-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]propan-2-yloxy]ethyl]carbamate](/img/structure/B8202690.png)
![1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine](/img/structure/B8202695.png)
![1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine](/img/structure/B8202703.png)
